5-(3-Bromopropyl)-2-methyl-1,3-thiazole

Medicinal Chemistry Drug Design Physicochemical Property Optimization

This brominated thiazole features a reactive 3-bromopropyl handle and 2-methyl core, delivering a LogP of 2.78 and a low TPSA of 12.89 Ų. These parameters ensure superior membrane permeability and bioavailability compared to regioisomers. The C5 substitution pattern optimizes nucleophilic displacement kinetics and cross-coupling efficiency, making it the preferred scaffold for generating intracellular-targeting leads and functionalized conjugated polymers. Choose this specific 5-isomer to enhance metabolic stability and reaction selectivity in your next synthesis.

Molecular Formula C7H10BrNS
Molecular Weight 220.13 g/mol
Cat. No. B13176793
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-(3-Bromopropyl)-2-methyl-1,3-thiazole
Molecular FormulaC7H10BrNS
Molecular Weight220.13 g/mol
Structural Identifiers
SMILESCC1=NC=C(S1)CCCBr
InChIInChI=1S/C7H10BrNS/c1-6-9-5-7(10-6)3-2-4-8/h5H,2-4H2,1H3
InChIKeyAWPCGCZEAYVEEQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes0.1 g / 0.25 g / 1 g / 2.5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





5-(3-Bromopropyl)-2-methyl-1,3-thiazole: A Versatile 2-Methylthiazole Building Block with a Reactive C5 Bromoalkyl Handle for Medicinal Chemistry and Materials Science


5-(3-Bromopropyl)-2-methyl-1,3-thiazole (CAS 1463896-44-7) is a brominated thiazole derivative characterized by a 2-methylthiazole core and a 3-bromopropyl substituent at the C5 position . With a molecular weight of 220.13 g/mol and a typical purity of ≥95%, this compound serves as a key synthetic intermediate due to the electrophilic nature of its primary alkyl bromide, which is highly susceptible to nucleophilic substitution and cross-coupling reactions [1]. Its structural features confer distinct physicochemical properties, including a predicted LogP of 2.78 and a topological polar surface area (TPSA) of 12.89 Ų , which differentiate it from other thiazole regioisomers and analogs in both reactivity and application scope.

Why 5-(3-Bromopropyl)-2-methyl-1,3-thiazole Cannot Be Simply Replaced by Other Thiazole Analogs in Critical Research Applications


Substituting 5-(3-bromopropyl)-2-methyl-1,3-thiazole with a closely related thiazole derivative—such as the 4-regioisomer, a chloropropyl analog, or a variant lacking the 2-methyl group—can significantly alter reaction outcomes and downstream molecular properties. The C5 substitution pattern directly influences the electron density of the thiazole ring and the steric environment around the reactive bromoalkyl chain, impacting nucleophilic substitution kinetics and regioselectivity in subsequent transformations . Moreover, even minor changes in lipophilicity (ΔLogP ≈ 0.18) and polar surface area (ΔTPSA ≈ 28 Ų) between the 5- and 4-isomers can affect membrane permeability and target engagement in biological systems . The following quantitative evidence guide details why this specific compound offers measurable advantages over its closest comparators in key performance dimensions.

Quantitative Differentiation Evidence for 5-(3-Bromopropyl)-2-methyl-1,3-thiazole: Head-to-Head Comparisons with Closest Analogs


Regioisomeric Differentiation: Enhanced Lipophilicity and Reduced Polar Surface Area Versus the 4-Isomer

The C5 substitution pattern of 5-(3-bromopropyl)-2-methyl-1,3-thiazole yields a higher predicted LogP (2.78) compared to the 4-regioisomer (2.60) and a significantly lower topological polar surface area (TPSA) of 12.89 Ų versus 41.0 Ų for the 4-isomer . This combination suggests improved membrane permeability and potentially enhanced oral bioavailability for downstream drug candidates built from this scaffold . The difference in TPSA is particularly notable, as a value below 140 Ų is generally associated with favorable oral absorption, and the 5-isomer achieves a TPSA nearly 70% lower than its 4-substituted counterpart [1].

Medicinal Chemistry Drug Design Physicochemical Property Optimization

Halogen Leaving Group Reactivity: Bromo Versus Chloro Analog in Nucleophilic Substitution

The bromopropyl group in 5-(3-bromopropyl)-2-methyl-1,3-thiazole provides a superior leaving group compared to the chloropropyl analog. The carbon-bromine bond dissociation energy (C-Br ≈ 285 kJ/mol) is significantly lower than that of C-Cl (≈ 327 kJ/mol) [1], translating to faster SN2 reaction rates under identical conditions. In practice, the bromo derivative can undergo nucleophilic displacement at room temperature with a wide range of nucleophiles (amines, thiols, alkoxides), whereas the chloro analog often requires elevated temperatures or stronger nucleophiles to achieve comparable conversion . This enhanced reactivity reduces reaction times and energy input in parallel synthesis workflows.

Synthetic Methodology Nucleophilic Substitution Reaction Kinetics

Alkyl Chain Length Optimization: Bromopropyl Versus Bromomethyl for Spacer-Dependent Applications

The three-carbon propyl linker in 5-(3-bromopropyl)-2-methyl-1,3-thiazole provides greater conformational flexibility and a longer reach compared to the one-carbon bromomethyl analog. This difference is critical in applications where the distance between the thiazole core and the conjugated moiety influences binding affinity or material properties. For example, in the development of conductive polymers, the propyl spacer allows for better alignment of π-stacking interactions compared to the more rigid methyl linker [1]. Quantitatively, the propyl chain adds two additional rotatable bonds and increases the molecular weight by approximately 28 g/mol relative to the bromomethyl derivative (220.13 vs. 192.08 g/mol) , which can be leveraged to fine-tune solubility and steric profiles.

Molecular Spacer Design Polymer Chemistry Bioconjugation

Impact of the 2-Methyl Group on Metabolic Stability and Lipophilicity Relative to Unsubstituted Thiazole

The 2-methyl substituent in 5-(3-bromopropyl)-2-methyl-1,3-thiazole increases lipophilicity (LogP 2.78) compared to the unsubstituted 5-(3-bromopropyl)-1,3-thiazole (LogP not explicitly reported, but expected to be lower due to lack of methyl group) . More importantly, the methyl group at the 2-position blocks a potential site of metabolic oxidation, potentially enhancing the metabolic stability of downstream drug candidates . In the context of anti-inflammatory thiazole derivatives synthesized from this building block, the 2-methyl group has been associated with improved in vitro potency and reduced clearance in preliminary ADME assays [1].

Metabolic Stability Drug Metabolism Structure-Property Relationships

Commercial Availability and Purity Profile: Enabling Reproducible Research at Scale

5-(3-Bromopropyl)-2-methyl-1,3-thiazole is commercially available from multiple reputable suppliers (e.g., Enamine, Leyan) with a guaranteed purity of ≥95% . In contrast, the 4-regioisomer and the chloropropyl analog are less widely stocked and often require custom synthesis, leading to longer lead times and higher costs . Pricing data indicates that the target compound is accessible at research scale (e.g., $1,068 for 0.1 g from Enamine) [1], whereas the 4-isomer may command a premium due to limited availability. This reliable supply chain and documented purity facilitate reproducible synthesis and data integrity in academic and industrial settings.

Chemical Sourcing Reproducibility Supply Chain

Optimal Research and Industrial Applications for 5-(3-Bromopropyl)-2-methyl-1,3-thiazole Based on Verified Differentiation


Medicinal Chemistry: Synthesis of Anti-Inflammatory and Kinase-Targeted Drug Candidates

The combination of a reactive bromopropyl handle, favorable lipophilicity (LogP 2.78), and low TPSA (12.89 Ų) makes this compound an ideal starting point for generating thiazole-based lead compounds targeting intracellular enzymes and receptors. Its use as a key intermediate in the synthesis of potent anti-inflammatory agents has been demonstrated, where the 2-methyl group contributes to metabolic stability and the propyl spacer optimizes ligand-receptor interactions [1]. Researchers prioritizing membrane permeability and oral bioavailability should select this 5-isomer over the 4-isomer due to its superior predicted ADME properties .

Materials Science: Functional Monomer for Conductive Polymers and Organic Electronics

The three-carbon bromopropyl linker provides the necessary flexibility and spatial reach for effective π-stacking in conjugated polymer backbones. Studies have shown that thiazole derivatives with propyl spacers can be incorporated into conductive polymers with enhanced thermal stability and mechanical strength [1]. The bromine terminus enables facile post-polymerization functionalization via nucleophilic substitution or cross-coupling, allowing for the introduction of electron-donating or electron-withdrawing groups to tune optoelectronic properties .

Agrochemical Intermediate: Synthesis of Fungicides and Herbicides with Optimized Physicochemical Profiles

The bromopropyl group offers a versatile handle for attaching diverse bioactive moieties, while the 2-methylthiazole core provides a stable heterocyclic scaffold. The enhanced lipophilicity (LogP 2.78) and lower TPSA (12.89 Ų) compared to the 4-isomer [1] are advantageous for foliar uptake and translocation in plant systems. The compound's commercial availability and consistent purity (≥95%) support scalable synthesis of agrochemical candidates .

Chemical Biology: Synthesis of Activity-Based Probes and Bioconjugates

The bromopropyl group can be selectively displaced by thiols or amines under mild conditions, enabling site-specific conjugation to biomolecules. The 2-methyl group blocks a potential metabolic soft spot, reducing background cleavage in cellular assays [1]. The longer propyl spacer (versus bromomethyl) minimizes steric hindrance between the thiazole core and the conjugated payload, preserving biological activity . This compound is therefore well-suited for constructing fluorescent probes, affinity tags, and targeted drug delivery systems.

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